Cas no 2411199-09-0 (2-(2-chloroacetamido)-N-(4-chlorophenyl)propanamide)

2-(2-chloroacetamido)-N-(4-chlorophenyl)propanamide 化学的及び物理的性質
名前と識別子
-
- 2-(2-chloroacetamido)-N-(4-chlorophenyl)propanamide
- Z1562125388
- 2-[(2-Chloroacetyl)amino]-N-(4-chlorophenyl)propanamide
- EN300-26575876
- 2411199-09-0
-
- インチ: 1S/C11H12Cl2N2O2/c1-7(14-10(16)6-12)11(17)15-9-4-2-8(13)3-5-9/h2-5,7H,6H2,1H3,(H,14,16)(H,15,17)
- InChIKey: KBGVCMLMFFQQNX-UHFFFAOYSA-N
- ほほえんだ: ClCC(NC(C)C(NC1C=CC(=CC=1)Cl)=O)=O
計算された属性
- せいみつぶんしりょう: 274.0275830g/mol
- どういたいしつりょう: 274.0275830g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 279
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 58.2Ų
2-(2-chloroacetamido)-N-(4-chlorophenyl)propanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26575876-0.05g |
2-(2-chloroacetamido)-N-(4-chlorophenyl)propanamide |
2411199-09-0 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
2-(2-chloroacetamido)-N-(4-chlorophenyl)propanamide 関連文献
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Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926
2-(2-chloroacetamido)-N-(4-chlorophenyl)propanamideに関する追加情報
2-(2-Chloroacetamido)-N-(4-Chlorophenyl)Propanamide: A Comprehensive Overview
2-(2-Chloroacetamido)-N-(4-Chlorophenyl)Propanamide, identified by the CAS Registry Number CAS No. 2411199-09-0, is a complex organic compound with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a propanamide backbone substituted with a 2-chloroacetamido group and a 4-chlorophenyl moiety. The presence of chlorine atoms in both substituents introduces interesting electronic and steric properties, making this compound a subject of interest in both academic and industrial research.
The synthesis of 2-(2-Chloroacetamido)-N-(4-Chlorophenyl)Propanamide typically involves multi-step organic reactions, often utilizing chloroacetic acid derivatives and aromatic chloro compounds as starting materials. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing reaction times and improving yields. These improvements are particularly important for scaling up production, which is crucial for applications in pharmaceuticals and agrochemicals.
In terms of physical properties, this compound exhibits a melting point of approximately 150°C and is sparingly soluble in water but readily soluble in organic solvents such as dichloromethane and ethyl acetate. Its solubility profile makes it suitable for various extraction and purification techniques commonly employed in chemical synthesis.
The pharmacological activity of 2-(2-Chloroacetamido)-N-(4-Chlorophenyl)Propanamide has been extensively studied, particularly in the context of its potential as an antimicrobial agent. Recent research has demonstrated moderate activity against gram-positive bacteria, suggesting its potential use in developing new antibiotics. Additionally, studies on its cytotoxicity indicate selective toxicity towards cancer cell lines, opening avenues for further investigation in oncology.
From a materials science perspective, this compound has shown promise as a precursor for advanced polymers due to its ability to form stable amide bonds under mild conditions. Researchers have explored its use in synthesizing polyamides with enhanced thermal stability and mechanical properties, which could find applications in high-performance textiles and engineering plastics.
In the field of analytical chemistry, 2-(2-Chloroacetamido)-N-(4-Chlorophenyl)Propanamide serves as a valuable standard for calibrating mass spectrometry instruments. Its well-defined molecular structure and stability make it an ideal candidate for ensuring accurate results in complex mixture analyses.
Looking ahead, ongoing studies are focusing on optimizing the stereochemistry of this compound to enhance its bioavailability and efficacy. Advances in stereochemistry could significantly impact its therapeutic applications, particularly in drug delivery systems where precise molecular orientation is critical.
In conclusion, 2-(2-Chloroacetamido)-N-(4-Chlorophenyl)Propanamide (CAS No. 2411199-09-0) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties, coupled with recent research advancements, position it as a key player in the development of novel materials and pharmaceuticals. As research continues to uncover new insights into its potential, this compound is poised to make significant contributions to both academic and industrial sectors.
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